molecular formula C16H23N3 B15058626 5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine

5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B15058626
M. Wt: 257.37 g/mol
InChI Key: HIXPKAWOXCXVEU-UHFFFAOYSA-N
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Description

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is a complex organic compound with the molecular formula C12H19N3 It is characterized by the presence of a piperidine ring attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3’-bipyridine and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific bipyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

3-methyl-2-piperidin-1-yl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C16H23N3/c1-13-11-14(15-7-3-4-8-17-15)12-18-16(13)19-9-5-2-6-10-19/h11-12H,2-10H2,1H3

InChI Key

HIXPKAWOXCXVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3=NCCCC3

Origin of Product

United States

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